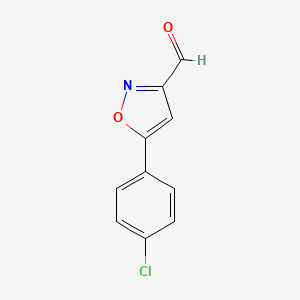

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGDVOPMQBYENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584574 | |

| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763109-09-7 | |

| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the synthesis, characterization, and potential applications of this molecule. We will explore the causality of experimental choices and provide self-validating protocols, grounded in authoritative scientific principles.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The inherent electronic properties of the isoxazole ring, coupled with the diverse functionalities that can be appended to it, have led to the development of numerous clinically approved drugs with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

This compound emerges as a particularly compelling derivative. The presence of a 4-chlorophenyl group at the 5-position is known to enhance biological activity in various molecular frameworks, potentially by increasing lipophilicity and facilitating interactions with hydrophobic pockets in target proteins. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile elaboration of the core structure to generate a library of diverse compounds for biological screening. This guide will delve into the essential physicochemical properties of this molecule, provide a robust synthetic protocol, and discuss its potential as a lead compound in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these parameters profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 763109-09-7 | [3] |

| Molecular Formula | C₁₀H₆ClNO₂ | [3] |

| Molecular Weight | 207.61 g/mol | [3] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | 136-140 °C | [4] |

Solubility

Experimental Protocol for Solubility Determination:

A standardized method for determining solubility is the shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity. This property influences its ability to cross biological membranes. A calculated logP for this compound would likely be in the range of 2-3, suggesting moderate lipophilicity, a desirable characteristic for many drug candidates.

Experimental Protocol for logP Determination (Shake-Flask Method):

-

Preparation of Phases: Prepare a solution of this compound in either water-saturated octanol or octanol-saturated water.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

The pKa of a compound is crucial for understanding its ionization state at physiological pH, which affects its solubility, permeability, and target binding. The isoxazole ring is weakly basic, and the aldehyde proton is not acidic. Therefore, this compound is expected to be a neutral molecule under physiological conditions. Any significant pKa values would likely be outside the physiological range.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Synthesis and Characterization

A reliable and scalable synthetic route is essential for the production of any compound of interest. While a specific protocol for this compound is not explicitly detailed in the available literature, a robust synthesis can be designed based on established methods for isoxazole formation.[2][5]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a multi-component reaction, which is favored for its atom economy and operational simplicity.[2]

Caption: Proposed multi-component synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and propargyl aldehyde (1 equivalent) in a mixture of ethanol and water.

-

Addition of Base: Add a mild base, such as sodium acetate (2 equivalents), to the reaction mixture. The base is crucial for the in-situ generation of the nitrile oxide from the hydroxylamine and aldehyde.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the downfield region (around 9.8-10.2 ppm). The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (around 7.5-8.0 ppm). A singlet for the isoxazole proton at the 4-position is also expected in the aromatic region (around 6.8-7.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the aldehydic carbonyl carbon at around 180-190 ppm. The carbons of the isoxazole ring will appear in the range of 100-170 ppm. The signals for the carbons of the chlorophenyl ring will be observed in the aromatic region (120-140 ppm).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.

-

C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.

-

C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹.

-

C-Cl stretching in the fingerprint region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 207.61. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isoxazole ring.

Potential Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Isoxazole-containing compounds have a well-documented history of antimicrobial activity.[1][2] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Many heterocyclic compounds, including isoxazoles, have shown promise as anticancer agents.[1][2] Their mechanisms can include the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.

Caption: Potential mechanisms of anticancer activity for isoxazole derivatives.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the known biological importance of the isoxazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties, a detailed proposed synthetic route and characterization plan, and established protocols for evaluating its potential antimicrobial and anticancer activities. Further research into the derivatization of the aldehyde group and in-depth biological evaluation is warranted to fully explore the therapeutic potential of this promising molecular framework.

References

- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.

- Krishnarao, N., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

-

Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). [Journal Name]. Available at: [Link]

-

Supporting Information. (n.d.). [Source of the supporting information, e.g., Journal Name]. Available at: [Link]

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. jk-sci.com [jk-sci.com]

- 4. 5-(4-氯苯基)异噁唑-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ajrcps.com [ajrcps.com]

Characterizing the Solubility of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde in Organic Solvents: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Abstract

5-(4-chlorophenyl)isoxazole-3-carboxaldehyde is a heterocyclic aldehyde with significant potential as a building block in pharmaceutical and agrochemical research.[1] Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic media. This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its measurement, and offer insights into data interpretation and reporting. This document is intended to serve as a practical, field-proven guide for scientists engaged in drug discovery, process chemistry, and materials science.

Introduction: The Critical Role of Solubility

The isoxazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound, with its reactive aldehyde group and substituted phenyl ring, is a key intermediate for creating diverse molecular libraries.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that influences:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction in a homogeneous system are directly dependent on the concentration of the dissolved reactants.

-

Purification and Crystallization: Selecting an appropriate solvent system is paramount for effective purification by crystallization, where the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures.

-

Formulation Development: For any potential therapeutic or agrochemical application, the active compound must be formulated in a suitable vehicle, making solubility data essential for developing stable and bioavailable products.

-

Analytical Characterization: Techniques such as HPLC and NMR spectroscopy require the analyte to be fully dissolved for accurate quantification and structural elucidation.[2]

Given the absence of extensive published solubility data for this specific molecule, this guide provides the necessary tools for researchers to generate this crucial information in-house.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[3] The solubility of a solute in a solvent is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The molecular structure of this compound (Figure 1) offers clues to its likely behavior.

Figure 1: Chemical Structure of this compound

Sources

Shelf life and storage conditions of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

An In-depth Technical Guide to the Shelf Life and Storage of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the shelf life and storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven methodologies. It delves into the intrinsic stability of the molecule, potential degradation pathways, and the establishment of a robust stability-indicating analytical program. By explaining the causality behind experimental choices, this guide aims to equip the user with the expertise to ensure the long-term integrity and reliability of this important chemical intermediate.

Introduction: The Chemical Identity and Significance

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group and a carboxaldehyde moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[1][2] The isoxazole core is found in numerous pharmaceuticals, contributing to a range of biological activities.[3][4][5] The aldehyde group serves as a versatile handle for a variety of chemical transformations, while the chlorophenyl group can modulate the compound's physicochemical and biological properties.

Given its role as a key starting material, ensuring the chemical stability and defining an appropriate shelf life for this compound is paramount for the reproducibility of synthetic procedures and the quality of downstream products. This guide will provide the foundational knowledge and experimental framework for achieving this.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | |

| Molecular Weight | 207.61 g/mol | |

| Appearance | Solid | |

| Melting Point | 136-140 °C | |

| CAS Number | 763109-09-7 |

Recommended Storage and Handling

Based on general chemical safety principles and supplier recommendations for similar compounds, the following storage and handling procedures are advised to minimize degradation.

Standard Storage Conditions

For routine short-to-medium-term storage, the following conditions are recommended:

-

Temperature: Store in a cool environment. Refrigeration at 2-8 °C is advisable.[1][6][7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.

-

Location: Keep in a dry and well-ventilated place, away from incompatible materials.[8]

Handling Precautions

-

Handle in a well-ventilated area to avoid inhalation of dust.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.[8]

-

Prevent the formation of dust and aerosols.[8]

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its constituent functional groups: the aldehyde, the isoxazole ring, and the chlorophenyl group. Understanding these potential liabilities is the first step in designing a comprehensive stability study.

The Aldehyde Moiety: A Primary Target for Degradation

Aldehydes are inherently reactive and susceptible to several degradation pathways:[9][10]

-

Oxidation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[11] This can be initiated by atmospheric oxygen (autoxidation) and is often accelerated by light, heat, and the presence of metal catalysts.[11]

-

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) or polymerization, particularly in the presence of acidic or basic catalysts.[10] This leads to the formation of higher molecular weight impurities.

The Isoxazole Ring: Susceptibility to Ring Opening

The isoxazole ring, while generally stable, can undergo degradation under certain conditions:

-

pH-Dependent Hydrolysis: The N-O bond in the isoxazole ring is susceptible to cleavage. This ring-opening reaction can be catalyzed by both acids and bases. Studies on other isoxazole-containing compounds, such as leflunomide, have shown that the ring is particularly unstable under basic conditions, leading to decomposition.[12]

-

Photolytic Degradation: The weak N-O bond can also be cleaved by UV irradiation, leading to ring opening and rearrangement to form oxazole or other photoproducts.[5]

A visual representation of the primary degradation pathways is provided below.

Caption: Figure 1. Potential Degradation Pathways

Establishing a Stability-Indicating Method: Forced Degradation Studies

To properly assess the shelf life, a stability-indicating analytical method must be developed and validated. This is typically achieved through forced degradation (or stress testing) studies.[13][14][15] The goal of these studies is to intentionally degrade the compound to an extent of 10-20%, which helps in identifying potential degradation products and demonstrating the specificity of the analytical method.[13]

Experimental Protocol for Forced Degradation

The following protocol outlines the conditions for a comprehensive forced degradation study.

Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

HPLC-UV system (or HPLC-MS for peak identification)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60-80°C for several hours. Periodically withdraw samples, neutralize, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and analyze at various time points (e.g., 1, 2, 4, 8 hours). Basic hydrolysis is often rapid.[12]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and analyze at various time points. If no degradation is observed, repeat with 30% H₂O₂.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80-100°C). Analyze at set intervals.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

-

The mobile phase could consist of a gradient of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape).

-

Use a UV detector set at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

If significant degradation is observed, HPLC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

The workflow for this process is illustrated below.

Caption: Figure 2. Forced Degradation Workflow

Long-Term Stability Studies and Shelf-Life Determination

Once a validated stability-indicating method is in place, long-term and accelerated stability studies can be initiated to determine the shelf life.

Protocol for Long-Term Stability Study

Objective: To determine the retest period or shelf life for this compound under recommended storage conditions.

Procedure:

-

Package the compound in the proposed container-closure system.

-

Store batches of the compound under long-term storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them using the validated stability-indicating method.

-

Monitor for changes in appearance, purity (assay), and the levels of any degradation products.

-

The shelf life is the time period during which the compound remains within its predefined acceptance criteria for purity and impurity levels.

A summary of typical stability study conditions is provided in Table 2.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion and Recommendations

The stability of this compound is a critical attribute that must be well-understood to ensure its quality and performance in research and development. The primary degradation pathways are likely to involve oxidation of the aldehyde group and pH- or light-mediated cleavage of the isoxazole ring.

A systematic approach, beginning with forced degradation studies to develop a stability-indicating method, followed by long-term stability studies, is the most reliable way to establish a definitive shelf life. Based on the chemical nature of the compound, it is recommended to store this compound in a cool, dry, dark environment, preferably under an inert atmosphere. By following the principles and protocols outlined in this guide, researchers can ensure the long-term integrity of this valuable chemical.

References

- TSI Journals. (n.d.). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers.

- Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry, 173, 846-852.

- Spoo, J. R., & Sacco, J. C. (2009). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.

- National Center for Biotechnology Information. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health.

- Echemi. (n.d.). 3-(4-Chlorophenyl)-5-Methylisoxazole-4-carboxaldehyde.

- ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives.

- MDPI. (n.d.). Aldehydes: What We Should Know About Them.

- ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF.

- Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.

- ResearchGate. (n.d.). Structure and stability of isoxazoline compounds | Request PDF.

- Wikipedia. (n.d.). Isoxazole.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Sigma-Aldrich. (n.d.). This compound 97 763109-09-7.

- Chem-Impex. (n.d.). 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde.

- J&K Scientific. (n.d.). This compound | 763109-09-7.

- Chem-Impex. (n.d.). 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde.

- MedCrave online. (2016). Forced degradation studies.

- National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review.

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde.

- ChemicalBook. (n.d.). This compound.

- CDN. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr.

- MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.

- Chem-Impex. (n.d.). 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.

- Santa Cruz Biotechnology. (n.d.). 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | CAS 640292-06-4 | SCBT.

- MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.

- BLDpharm. (n.d.). 76112-09-9|5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde.

- Chem-Impex. (n.d.). 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.

- National Center for Biotechnology Information. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biopharminternational.com [biopharminternational.com]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (CAS Number: 763109-09-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Isoxazole Scaffold

The isoxazole nucleus represents a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide delves into the specific properties and potential hazards of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde , a molecule of significant interest for its utility as a synthetic intermediate in the development of novel therapeutics and other advanced materials. As a Senior Application Scientist, my objective is to provide a comprehensive and practical resource that not only presents the known data but also offers insights into the experimental approaches for harnessing the potential of this compound. We will explore its chemical identity, physicochemical characteristics, plausible synthetic routes, and known safety considerations. Furthermore, this guide will equip researchers with foundational experimental protocols to investigate its biological activities, particularly in the context of anticancer research, a field where isoxazole derivatives have shown considerable promise.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a solid organic compound characterized by a central isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and a carboxaldehyde group at the 3-position.[1] This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 763109-09-7 | [1][2] |

| IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde | [3] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 136-140 °C | [2] |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C=O)Cl | [3] |

| InChI Key | TUGDVOPMQBYENX-UHFFFAOYSA-N | [3] |

Section 2: Synthesis Strategies and Methodologies

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not explicitly documented in the available literature, its synthesis can be logically deduced from established methods for analogous structures. A plausible and commonly employed route involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne. An alternative and often high-yielding approach starts from a chalcone precursor.

Conceptual Synthetic Workflow: From Chalcone to Isoxazole

This workflow outlines a common and effective method for constructing the isoxazole ring system present in the target molecule. The causality behind these steps lies in the sequential formation of key intermediates that ultimately cyclize to form the stable heterocyclic ring.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol for Isoxazole Synthesis via Three-Component Reaction

This protocol is a generalized method for the synthesis of isoxazole derivatives and would require optimization for the specific target molecule. The rationale for a one-pot, three-component reaction is its efficiency and atom economy, avoiding the isolation of intermediates.

Materials:

-

Aryl/heteroaryl aldehyde (e.g., 4-chlorobenzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Hydroxylamine hydrochloride

-

Organocatalyst (e.g., 2-aminopyridine)[4]

Procedure:

-

To a round-bottom flask, add the aryl aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the organocatalyst (e.g., 10 mol%) in the chosen solvent (e.g., 5 mL of water).[4]

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (typically monitored by Thin Layer Chromatography, TLC).[4]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the collected solid or the organic extract with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure isoxazole derivative.

Section 3: Postulated Mechanism of Action and Biological Relevance

While the specific mechanism of action for this compound has not been elucidated, the broader class of isoxazole derivatives has demonstrated a wide range of anticancer activities.[6][7][8] These compounds are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Potential Anticancer Mechanisms of Isoxazole Derivatives

The isoxazole scaffold can be considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. The likely mechanism of action for a novel isoxazole derivative would be investigated through a series of in vitro assays.

Caption: Postulated anticancer mechanisms of action for isoxazole derivatives.

The presence of the electrophilic aldehyde group in this compound suggests a potential for covalent interactions with nucleophilic residues in target proteins, which could be a key aspect of its mechanism of action.

Section 4: Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of standardized in vitro assays can be employed. The following protocols provide a foundation for assessing its cytotoxic and antiproliferative effects on cancer cell lines.

Protocol 4.1: In Vitro Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as in the highest compound concentration) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Section 5: Hazards and Safety Profile

Understanding the potential hazards associated with a chemical is paramount for safe handling and experimental design. This compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Source:[2]

Precautionary Statements

A comprehensive set of precautionary statements (P-statements) is associated with these hazards and should be strictly followed. These include recommendations for personal protective equipment (PPE), handling procedures, and emergency responses.[2]

Toxicity Data

Quantitative toxicity data, such as the median lethal dose (LD₅₀), for this compound is not available in the public domain. In the absence of specific data, it is prudent to treat this compound as potentially harmful and to handle it with appropriate care. For initial toxicological assessment, an acute oral toxicity study following OECD Guideline 423 could be conducted.

Section 6: Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

For handling larger quantities or if dust formation is likely, a NIOSH-approved respirator is recommended.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Scaffold with Untapped Potential

This compound presents itself as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science.[3] Its isoxazole core is a well-recognized pharmacophore, particularly in the realm of anticancer drug discovery.[6][7][8] While a comprehensive dataset for this specific compound is yet to be fully established, this guide provides a solid foundation for researchers to begin their investigations. By employing the outlined synthetic strategies and experimental protocols, the scientific community can further unravel the therapeutic potential and mechanistic intricacies of this and related isoxazole derivatives. As with any chemical research, a thorough understanding of the associated hazards and adherence to strict safety protocols are essential for responsible and successful scientific exploration.

References

- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Retrieved from [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell toxicity of RM33 against reference A549 cell line. Retrieved from [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). MDPI. Retrieved from [Link]

-

ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. (2021). HETEROCYCLES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. PubMed Central. Retrieved from [Link]

-

An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. PubMed Central. Retrieved from [Link]

-

Science.gov. (n.d.). acute oral toxicity. Retrieved from [Link]

Sources

- 1. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 763109-09-7 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. ias.ac.in [ias.ac.in]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. rjpbcs.com [rjpbcs.com]

The Isoxazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electron-rich nature and the reactivity of the N-O bond, make it a versatile scaffold for the design of novel therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted isoxazole compounds. It delves into their mechanisms of action across various therapeutic areas, details methodologies for their synthesis and biological evaluation, and examines the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a vital resource for researchers and drug development professionals, offering field-proven insights and fostering the development of next-generation isoxazole-based therapeutics.

The Isoxazole Core: Physicochemical Properties and Synthetic Versatility

The isoxazole moiety is a key building block in numerous biologically active molecules due to its distinct electronic and structural features.[1][2] The arrangement of the heteroatoms imparts a unique dipole moment and hydrogen bonding capability, which are crucial for molecular recognition and binding to biological targets.[6] The aromaticity of the isoxazole ring contributes to its stability, yet the inherent weakness of the N-O bond allows for potential ring-opening reactions, providing a strategic advantage in prodrug design and metabolic pathways.[4][5]

The synthesis of substituted isoxazoles is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a cornerstone methodology.[7][8] This and other synthetic strategies, including those employing greener approaches like ultrasonic irradiation, offer a high degree of flexibility in introducing a wide array of substituents at various positions on the isoxazole ring, enabling extensive structure-activity relationship (SAR) studies.[8][9]

Anticancer Activity: A Prominent Therapeutic Application

Substituted isoxazoles have emerged as a significant class of compounds in oncology, demonstrating potent activity against a range of solid and hematological tumors.[10][11][12] Their anticancer effects are mediated through diverse mechanisms of action, targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

-

Enzyme Inhibition: Isoxazole derivatives have been successfully designed as inhibitors of several crucial enzymes in cancer progression.

-

Heat Shock Protein 90 (HSP90) Inhibition: Compounds like NVP-AUY922 feature an isoxazole scaffold and potently inhibit HSP90, a chaperone protein essential for the stability of numerous oncoproteins.[11][12]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The isoxazole core is being explored for the development of PARP inhibitors, which are particularly effective in cancers with BRCA1/BRCA2 mutations.[13]

-

Matrix Metalloproteinase (MMP) Inhibition: Certain isoxazole compounds act as broad-spectrum MMP inhibitors, which can prevent cancer cell invasion and metastasis.[11][12]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives have shown selective and potent inhibition of RTKs like RET, inducing apoptosis in specific cancer cell lines.[11][12]

-

-

Disruption of Microtubule Dynamics: Compounds such as KRIBB3 have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[11][12]

-

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death through various signaling pathways.[14]

Structure-Activity Relationship (SAR) in Anticancer Isoxazoles

The anticancer potency of isoxazole derivatives is highly dependent on the substitution pattern around the core ring. For instance, in isoxazoloindoles, the nature and position of substituents on both the indole and isoxazole rings are critical for cytotoxicity.[15] Electron-withdrawing groups on the benzene ring of the indole moiety often enhance anticancer effects.[15] Similarly, the presence of specific aryl groups on the isoxazole ring can significantly modulate activity.[15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of novel isoxazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test isoxazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualization: Key Anticancer Mechanisms of Isoxazole Derivatives

Caption: Anticancer mechanisms of isoxazole derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Isoxazole derivatives constitute a significant class of anti-inflammatory agents, with some compounds exhibiting potency comparable to or greater than established drugs.[16][17] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many isoxazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19] The well-known anti-inflammatory drug valdecoxib, for example, relies on its isoxazole ring for its COX-2 inhibitory activity.[1] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[18]

Inhibition of Pro-inflammatory Cytokines

Certain indolyl-isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[16] This demonstrates a broader immunomodulatory effect beyond COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[17][20]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test isoxazole compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium) to the positive control group.[20]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Anti-inflammatory Workflow

Caption: Workflow for in vivo anti-inflammatory evaluation.

Antimicrobial Activity: A Broad Spectrum of Action

Isoxazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][21][22] The isoxazole ring is a key feature in several clinically used antibiotics, such as cloxacillin, dicloxacillin, and sulfamethoxazole.[7][23][24]

Antibacterial Activity

The antibacterial efficacy of substituted isoxazoles is often influenced by the nature of the substituents on the phenyl rings attached to the isoxazole core.[1] For example, the presence of methoxy, dimethylamino, and bromo groups at the C-5 phenyl ring and nitro and chloro groups at the C-3 phenyl ring can enhance antibacterial activity.[1] Some isoxazole derivatives have shown remarkable activity against strains like E. coli.[1]

Antifungal Activity

While less common than antibacterial agents, some isoxazole-containing compounds exhibit antifungal properties.[1] For instance, the FDA-approved antifungal drug micafungin, an echinocandin, works by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the isoxazole compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test isoxazole compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Controls: Include a positive control (microorganism with no compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.[1]

Other Notable Biological Activities

The versatility of the isoxazole scaffold extends to a range of other therapeutic areas:

-

Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, which is involved in several physiological processes.[25][26]

-

Antiviral Activity: Recent studies have explored isoxazole-based small molecules for their potential to combat viral infections, such as those caused by the Zika virus.[27]

-

Neuroprotective Effects: The isoxazole scaffold is being investigated for its potential in developing therapies for neurodegenerative disorders.[28][29]

Data Summary: Biological Activities of Representative Isoxazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Representative IC50/MIC Values | Reference(s) |

| 3,4,5-Trisubstituted Isoxazoles | Anticancer | HSP90 Inhibition | Low nanomolar range | [11][12] |

| Indolyl-isoxazolidines | Anti-inflammatory | Inhibition of TNF-α and IL-6 | Potency comparable to indomethacin | [16] |

| 4,5-Diarylisoxazoles | Anticancer | Antimitotic | IC50: 0.96 µM (against DU145 cells) | [5][30] |

| Isoxazole-chalcone hybrids | Antimicrobial | Bacterial cell wall/membrane disruption | MIC: 0.12 µg/mL (against M. tuberculosis) | [5] |

| 4-Phenoxy-phenyl isoxazoles | Anticancer | Acetyl-CoA Carboxylase Inhibition | IC50: 0.21-0.26 µM (against various cancer cell lines) | [31] |

| Substituted Isoxazoles | Carbonic Anhydrase Inhibition | Enzyme Inhibition | IC50: 112.3 µM | [25][26] |

Conclusion and Future Perspectives

The isoxazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with a broad spectrum of biological activities.[1][3][32] The synthetic tractability of the isoxazole ring system allows for extensive chemical modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[28][29] Current research continues to uncover novel isoxazole derivatives with promising therapeutic potential against cancer, inflammation, and infectious diseases.[10][18][28]

Future efforts in this field should focus on:

-

Target-Specific Design: Leveraging computational tools and structural biology to design isoxazole derivatives with high affinity and selectivity for specific biological targets.

-

Multi-Targeted Therapies: Developing single isoxazole-based molecules that can modulate multiple targets, which could be particularly beneficial in complex diseases like cancer.[28]

-

Exploration of Novel Biological Space: Investigating the potential of isoxazole compounds in emerging therapeutic areas.

-

Green Synthesis: Adopting more environmentally friendly synthetic methodologies to produce these valuable compounds.[9]

The continued exploration of the chemical space around the isoxazole nucleus holds immense promise for the discovery and development of innovative and effective medicines to address unmet medical needs.

References

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Survey in Fisheries Sciences. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). IJRPR. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH. [Link]

-

Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). PeerJ. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH. [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ResearchGate. [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed - NIH. [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

-

Synthesis & Evaluation of isoxazole for their antimicrobial activity. (n.d.). Academia.edu. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

-

Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). NIH. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2025). ResearchGate. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. nbinno.com [nbinno.com]

- 3. ijpca.org [ijpca.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. espublisher.com [espublisher.com]

- 11. Page loading... [guidechem.com]

- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 13. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 19. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. (PDF) Synthesis & Evaluation of isoxazole for their antimicrobial activity [academia.edu]

- 23. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 5-Phenylisoxazole-3-carboxaldehyde Derivatives in Medicinal Chemistry

Abstract

The 5-phenylisoxazole-3-carboxaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of the synthesis, chemical transformations, and therapeutic potential of derivatives originating from this core. We will explore the synthetic accessibility of the parent aldehyde and delve into the preparation of various derivatives, including hydrazones and Schiff bases. A significant focus will be placed on the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular emphasis on their antitubercular, antimicrobial, and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the design and development of novel therapeutic agents based on the 5-phenylisoxazole-3-carboxaldehyde framework.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous pharmaceuticals.[1] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[2][3] The fusion of a phenyl ring at the 5-position and a reactive carboxaldehyde group at the 3-position of the isoxazole core creates a molecule, 5-phenylisoxazole-3-carboxaldehyde, with immense potential for chemical diversification and the generation of libraries of compounds for biological screening. The aldehyde functionality serves as a versatile chemical handle for the introduction of a wide range of substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.

This guide will systematically explore the chemical space accessible from 5-phenylisoxazole-3-carboxaldehyde, providing a comprehensive overview of its derivatives and their associated biological activities.

Synthesis of the Core Scaffold: 5-Phenylisoxazole-3-carboxaldehyde

The utility of any chemical scaffold is predicated on its accessibility. Fortunately, 5-phenylisoxazole-3-carboxaldehyde can be synthesized through several reliable methods. Two prominent approaches are the Vilsmeier-Haack reaction and the oxidation of the corresponding alcohol.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7] The electrophilic Vilsmeier reagent then attacks the electron-rich isoxazole ring to introduce the formyl group.

Diagram: Vilsmeier-Haack Reaction for 5-Phenylisoxazole-3-carboxaldehyde Synthesis

Sources

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

Discovery and Synthesis of Novel Isoxazole Scaffolds: From Foundational Principles to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a field-proven perspective on the discovery and synthesis of novel isoxazole scaffolds. We will move beyond simple procedural lists to explore the underlying scientific rationale, the evolution of synthetic strategies, and the practical considerations that drive modern medicinal chemistry. This document is structured to serve as both a foundational reference and a guide to contemporary innovation in the field.

Part 1: The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its prevalence is not coincidental but is rooted in its unique physicochemical properties. The ring system can engage in hydrogen bonding, is metabolically stable, and its geometry serves as a rigid core to orient functional groups in three-dimensional space for optimal interaction with biological targets.[3]

This versatility has led to a broad spectrum of demonstrated biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7][8] The clinical and commercial success of isoxazole-containing drugs is a testament to its significance. Notable examples include:

-

Valdecoxib: A potent COX-2 inhibitor for anti-inflammatory applications.[9]

-

Leflunomide: An immunosuppressive disease-modifying antirheumatic drug (DMARD).[1]

-

Sulfamethoxazole: An antibiotic that inhibits folic acid synthesis in bacteria.[1]

-

Zonisamide: An anticonvulsant used in the treatment of epilepsy.[10]